4-[(But-3-yn-2-yl)amino]benzoic acid
Description
Contextualization within Benzoic Acid Derivatives and Amino Compounds Research
The foundational structure of 4-[(But-3-yn-2-yl)amino]benzoic acid is built upon two of the most fundamental classes of organic molecules: benzoic acid derivatives and amino compounds. Benzoic acid and its analogues are a cornerstone in pharmaceutical and chemical industries. nih.govpreprints.org The carboxylic acid group imparts a range of chemical properties, including the ability to act as a proton donor and to form various derivatives such as esters and amides. researchgate.net Furthermore, the aromatic ring of benzoic acid can be readily functionalized, allowing for the tuning of its electronic and steric properties. nih.gov This versatility has led to the development of a vast library of benzoic acid derivatives with a wide spectrum of biological activities, including antimicrobial and anti-inflammatory properties. nih.govresearchgate.net
Amino compounds, on the other hand, are integral to the building blocks of life as the constituents of proteins and are pivotal in a myriad of biological processes. acs.org In organic synthesis, the amino group serves as a versatile functional handle, participating in a wide array of chemical transformations to form new carbon-nitrogen bonds. researchgate.net The incorporation of an amino group into a benzoic acid scaffold, as seen in aminobenzoic acids, creates a bifunctional molecule with both acidic and basic centers, opening up diverse avenues for chemical modification and interaction with biological targets. researchgate.net The specific substitution on the amino group, in this case, the but-3-yn-2-yl group, further diversifies the chemical space and potential applications of the resulting molecule. nih.govtandfonline.com
Significance of Multifunctional Chemical Scaffolds in Organic Synthesis
A multifunctional chemical scaffold is a core molecular structure that possesses multiple, distinct functional groups, each of which can be selectively addressed and modified. The strategic advantage of such scaffolds lies in their ability to serve as platforms for the construction of complex molecules with diverse properties and functions. The concept is central to modern drug discovery and materials science, where the precise spatial arrangement of different chemical moieties can lead to enhanced biological activity, improved material properties, or novel reactivity.
This compound is an exemplary multifunctional scaffold. It features three key functional groups:
A Carboxylic Acid: This group can participate in salt formation, hydrogen bonding, and can be converted into esters, amides, or other derivatives. This is a common feature for modulating solubility and for covalent interactions with biological targets.
A Secondary Amine: The nitrogen atom provides a site for further substitution, can act as a hydrogen bond donor or acceptor, and its basicity can be tuned. N-substituted aminobenzoic acids are a well-established class of compounds with diverse biological activities. nih.gov
A Terminal Alkyne: The carbon-carbon triple bond is a highly versatile functional group in organic synthesis. It is a key participant in a variety of powerful coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), Sonogashira coupling, and various cyclization reactions. nih.gov The presence of this group allows for the straightforward conjugation of the molecule to other chemical entities, such as biomolecules, polymers, or surfaces. nih.gov
The combination of these three functionalities in a single, relatively simple molecule provides a powerful toolkit for synthetic chemists to create a wide array of more complex and functionally diverse molecules.
Overview of Current Research Landscape Pertaining to Compounds with Alkynyl and Carboxyl-Amine Moieties
The current research landscape reveals a significant interest in molecules that combine the structural features present in this compound. While specific studies on this exact compound are not extensively reported in peer-reviewed literature, the broader categories of N-substituted aminobenzoic acids and compounds bearing both alkyne and carboxylic acid/amine functionalities are areas of active investigation.
Research into N-alkyl derivatives of 4-aminobenzoic acid has demonstrated that modification of the amino group can lead to compounds with interesting biological activities, including potential anticancer properties. nih.govtandfonline.com The synthesis of such compounds is often straightforward, typically involving the alkylation of 4-aminobenzoic acid. tandfonline.com
The alkyne functional group is of immense importance in modern organic chemistry. nih.gov Its utility in bioconjugation via "click chemistry" has revolutionized the study of biological systems. Natural products containing the alkyne moiety are known to exhibit a range of biological activities. nih.gov In medicinal chemistry, the incorporation of an alkyne group can enhance the binding affinity of a drug to its target and can also serve as a reactive handle for further derivatization.
The synthesis and application of molecules containing both an amine and an alkyne are also well-documented, particularly in the context of propargylamines, which are important intermediates in the synthesis of nitrogen-containing heterocycles. The combination of a carboxyl group with these functionalities is less common but is an emerging area of interest for the development of novel bifunctional molecules and constrained peptide mimics.
Academic Research Gaps and Objectives for this compound
The primary academic research gap concerning this compound is the lack of fundamental studies on its synthesis, characterization, and potential applications. While its constituent parts are well-understood in other chemical contexts, the unique combination of functionalities in this specific arrangement remains largely unexplored. This presents a significant opportunity for new research.
Key research objectives for this compound should include:
Development of Efficient Synthetic Routes: Establishing a reliable and scalable synthesis for the compound is the first crucial step. This would likely involve the N-alkylation of 4-aminobenzoic acid with a suitable but-3-yn-2-yl precursor. Optimization of reaction conditions to ensure high yield and purity would be a primary goal.
Thorough Physicochemical and Spectroscopic Characterization: A comprehensive analysis of the compound's properties is necessary. This would include determining its melting point, solubility in various solvents, and detailed spectroscopic characterization using techniques such as NMR (¹H and ¹³C), IR, and mass spectrometry to confirm its structure and purity.
Exploration of its Reactivity: A systematic investigation of the reactivity of each functional group is warranted. This would involve studying the derivatization of the carboxylic acid, further substitution on the amine, and the participation of the alkyne in key reactions like cycloadditions and coupling reactions.
Investigation of Potential Biological Activity: Given the prevalence of benzoic acid derivatives in pharmaceuticals, screening this compound and its derivatives for various biological activities (e.g., antimicrobial, anticancer, enzyme inhibition) would be a logical progression. nih.govpreprints.org
Application in Materials Science and Bioconjugation: The presence of the terminal alkyne makes this molecule an ideal candidate for use in "click" chemistry. Research should be directed towards its use in bioconjugation to proteins or other biomolecules, as well as its incorporation into polymers to create novel functional materials.
By addressing these research gaps and pursuing these objectives, the scientific community can unlock the full potential of this compound as a valuable building block in organic synthesis and a promising scaffold for the development of new functional molecules.
Structure
3D Structure
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
4-(but-3-yn-2-ylamino)benzoic acid |
InChI |
InChI=1S/C11H11NO2/c1-3-8(2)12-10-6-4-9(5-7-10)11(13)14/h1,4-8,12H,2H3,(H,13,14) |
InChI Key |
OKBHIFGCOZZUSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)NC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for 4 but 3 Yn 2 Yl Amino Benzoic Acid
Retrosynthetic Analysis and Key Disconnection Strategies
A retrosynthetic analysis of 4-[(But-3-yn-2-yl)amino]benzoic acid reveals two primary disconnection points, leading to plausible synthetic routes. The most logical disconnection is the C-N bond between the benzoic acid moiety and the but-3-yn-2-yl group. This leads to two key synthons: a 4-aminobenzoic acid derivative and a but-3-yn-2-yl electrophile or a related precursor.
Figure 1: Primary Retrosynthetic Disconnection
Route A: Nucleophilic Substitution/Coupling. This approach involves the reaction of a 4-halobenzoic acid derivative (e.g., 4-iodobenzoic acid or 4-bromobenzoic acid) with but-3-yn-2-amine. This disconnection is strategically sound as it utilizes readily available starting materials.
Route B: Reductive Amination. An alternative disconnection involves the reaction of a 4-oxobenzoic acid derivative with but-3-yn-2-amine under reductive conditions. While feasible, this route may present challenges in the synthesis and stability of the keto-acid precursor.
A secondary disconnection strategy could involve the formation of the but-3-yn-2-yl moiety on a pre-formed N-substituted 4-aminobenzoic acid derivative. However, this approach is generally less efficient due to potential side reactions and the difficulty of introducing the chiral alkyne group at a later stage.
Historical and Contemporary Synthetic Approaches to Analogous Compounds
The synthesis of N-substituted benzoic acid derivatives and compounds bearing alkynyl moieties has a rich history, providing a foundation for the development of a synthetic route to the target molecule.
Classical Amidation and Carboxylation Routes to Benzoic Acid Derivatives
Historically, the formation of N-aryl bonds often relied on nucleophilic aromatic substitution (SNAr) reactions or Ullmann condensation. However, these methods typically require harsh reaction conditions and have limited substrate scope. Classical amidation of benzoic acid derivatives often involves the activation of the carboxylic acid, for instance, by conversion to an acyl chloride, followed by reaction with an amine. This method, while effective, can be sensitive to other functional groups present in the molecule.
Direct carboxylation of aniline (B41778) derivatives is another classical approach, though it often suffers from poor regioselectivity and harsh conditions. Modern variations of these classical routes have been developed to improve yields and functional group tolerance.
Alkynylation Strategies for Incorporating the But-3-yn-2-yl Moiety
The incorporation of the but-3-yn-2-yl group, a chiral secondary propargylamine, is a critical step. The synthesis of chiral amines is a well-established field, with numerous methods available. Reductive amination of a suitable ketone with an amine is a common and effective strategy. For the but-3-yn-2-yl moiety, this would involve the reaction of but-3-yn-2-one with a suitable amine source, followed by reduction.
The direct alkynylation of amines has also been explored, often involving the use of a terminal alkyne and a suitable catalyst. However, controlling the selectivity and preventing over-alkylation can be challenging.
Advanced Synthetic Transformations and Catalysis in Compound Preparation
Modern synthetic organic chemistry offers a range of powerful tools that can be applied to the synthesis of this compound with high efficiency and selectivity.
Transition Metal-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination has emerged as a premier method for the formation of C-N bonds. researchgate.netwikipedia.org This palladium-catalyzed cross-coupling reaction allows for the efficient coupling of a wide range of aryl halides and triflates with various amines under relatively mild conditions. wikipedia.org For the synthesis of the target molecule, the Buchwald-Hartwig amination of a 4-halobenzoic acid ester with but-3-yn-2-amine represents a highly promising approach. The use of an ester derivative of the benzoic acid is crucial to avoid potential interference from the acidic proton of the carboxylic acid group during the reaction. Subsequent hydrolysis of the ester would yield the final product.
The choice of palladium precursor, ligand, and base is critical for the success of the Buchwald-Hartwig amination. A variety of phosphine-based ligands have been developed to facilitate the coupling of different substrates.
Table 1: Potential Catalytic Systems for Buchwald-Hartwig Amination
| Palladium Precursor | Ligand | Base | Solvent |
| Pd(OAc)2 | BINAP | Cs2CO3 | Toluene |
| Pd2(dba)3 | Xantphos | K3PO4 | Dioxane |
| Pd(OAc)2 | RuPhos | NaOtBu | Toluene |
Chemo- and Regioselective Considerations in Multi-Step Synthesis
A key challenge in the synthesis of this compound is the management of the two reactive functional groups: the amino group and the carboxylic acid group.
Protection Strategies: To achieve selective N-alkylation without interference from the carboxylic acid, protection of the carboxyl group as an ester (e.g., methyl or ethyl ester) is a standard and effective strategy. The ester can be readily hydrolyzed in the final step of the synthesis.
Selective N-Alkylation: In a scenario where 4-aminobenzoic acid is used as the starting material, selective N-alkylation in the presence of the carboxylic acid can be challenging. Direct alkylation with a but-3-yn-2-yl halide would likely lead to a mixture of N-alkylated and O-alkylated products, as well as potential polymerization. Therefore, a coupling reaction like the Buchwald-Hartwig amination on an ester-protected 4-halobenzoic acid is the more chemo- and regioselective approach.
The synthesis of the chiral but-3-yn-2-amine precursor also requires careful stereochemical control to obtain the desired enantiomer of the final product. Asymmetric synthesis methods, such as asymmetric reduction of the corresponding imine, can be employed to achieve high enantiomeric excess.
Green Chemistry Principles in Synthetic Route Development
The development of synthetic routes for this compound in line with the principles of green chemistry is crucial for minimizing environmental impact and ensuring sustainability. Key areas of focus include solvent selection, atom economy, and reaction efficiency.
The choice of solvent is a critical factor in the environmental footprint of a synthetic process. Traditional syntheses of similar N-alkylated aminobenzoic acids often employ polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). While effective, these solvents pose significant environmental and health risks. Green chemistry encourages the use of safer, more environmentally benign alternatives.
Alternative Solvents:
For the synthesis of this compound, which could plausibly be synthesized via a nucleophilic substitution reaction between a salt of 4-aminobenzoic acid and a but-3-yn-2-yl electrophile, several greener solvent alternatives can be considered. These include bio-derived solvents like Cyrene (dihydrolevoglucosenone), or lower-toxicity polar aprotic solvents such as propylene carbonate. Supercritical fluids, particularly supercritical carbon dioxide (scCO₂), represent a highly green alternative, although the specialized equipment required may limit its use in academic settings mdpi.com. The use of water as a solvent, where feasible, is the most environmentally friendly option mdpi.com.
Solvent Minimization:
Regardless of the solvent chosen, minimizing its use is a key green chemistry principle. This can be achieved through the use of higher concentration reaction mixtures, which can also lead to faster reaction rates. Solvent-free reactions, where the reactants are heated together in the absence of a solvent, are also a possibility, particularly if one of the reactants is a liquid at the reaction temperature.
The following table compares the properties of common solvents with greener alternatives relevant to the synthesis of this compound.
| Solvent | Boiling Point (°C) | Density (g/mL) | Health/Environmental Concerns | Green Alternative Potential |
| Dimethylformamide (DMF) | 153 | 0.944 | Reproductive toxicity, hepatotoxicity | High |
| Dimethyl sulfoxide (DMSO) | 189 | 1.100 | Skin penetration, potential for side reactions | Moderate |
| Acetonitrile | 82 | 0.786 | Flammable, toxic | Moderate |
| Propylene Carbonate | 242 | 1.205 | Low toxicity, biodegradable | High |
| Cyrene | 227 | 1.25 | Biodegradable, derived from cellulose | High |
| Water | 100 | 1.000 | Non-toxic, abundant | Very High (if reactants are soluble) |
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.com Maximizing atom economy is a fundamental principle of green chemistry. jocpr.comnih.gov
A plausible synthesis of this compound could involve the reaction of 4-aminobenzoic acid with a but-3-yn-2-yl halide (e.g., bromide) in the presence of a base.
Theoretical Atom Economy Calculation:
The reaction can be represented as: C₇H₇NO₂ (4-aminobenzoic acid) + C₄H₅Br (3-bromobut-1-yne) + Base → C₁₁H₁₁NO₂ (this compound) + Base·HBr
The atom economy for this reaction is calculated as: (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%
Process Chemistry Considerations and Scale-Up Methodologies for Academic Production
Scaling up a synthesis from a laboratory setting to a larger academic production scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.
Key Considerations for Scale-Up:
Reaction Kinetics and Thermodynamics: Understanding the reaction kinetics is essential for determining the optimal reaction time and temperature. The exothermic or endothermic nature of the reaction must be managed to ensure temperature control, which can be more challenging on a larger scale.
Mixing and Mass Transfer: Efficient mixing becomes more critical as the reaction volume increases to ensure homogeneity and consistent reaction rates.
Work-up and Product Isolation: The work-up procedure, including quenching, extraction, and washing steps, needs to be scalable. The volume of solvents used in extraction and purification can become substantial, necessitating efficient solvent recovery and recycling systems.
Safety: A thorough risk assessment is required to identify potential hazards associated with the reactants, products, and reaction conditions, especially at a larger scale.
For the academic production of this compound, a batch process in a jacketed glass reactor would likely be employed. The temperature would be controlled via a circulating heating/cooling system. The addition of reactants would need to be carefully controlled to manage any exotherms. The work-up would likely involve an aqueous quench followed by extraction into an organic solvent.
Purity Assessment and Advanced Isolation Techniques
Ensuring the purity of the final compound is paramount. A combination of chromatographic and spectroscopic techniques is used for purity assessment, while advanced isolation techniques are employed for purification.
Purity Assessment:
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of a sample. sielc.comnih.gov A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile, both containing a small amount of a modifier like formic acid or trifluoroacetic acid, would be suitable for analyzing this compound. The purity is determined by the relative area of the product peak compared to any impurity peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the compound and to detect the presence of any impurities that have NMR-active nuclei.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, further confirming its identity.
Advanced Isolation Techniques:
Preparative Chromatography: For purifying larger quantities of the compound, preparative HPLC or flash chromatography can be used. In preparative HPLC, a larger column is used to separate the desired product from impurities. The choice of stationary and mobile phases would be similar to those used for analytical HPLC.
Recrystallization: Recrystallization is a common and effective technique for purifying solid compounds. researchgate.net The selection of an appropriate solvent or solvent system is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either be very soluble or insoluble at all temperatures.
The following table lists potential solvents for the recrystallization of this compound, based on the properties of similar aminobenzoic acid derivatives.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Suitability for Recrystallization |
| Water | 100 | 80.1 | May be suitable if the compound has sufficient polarity. |
| Ethanol | 78 | 24.5 | Often a good choice for moderately polar organic compounds. |
| Acetone | 56 | 20.7 | Can be effective, but its low boiling point may be a disadvantage. |
| Ethyl Acetate | 77 | 6.0 | A less polar option, may be used in a mixed solvent system. |
| Toluene | 111 | 2.4 | A non-polar solvent, likely to be used as an anti-solvent. |
Finding the optimal recrystallization conditions often involves screening various solvents and solvent mixtures.
Advanced Structural Elucidation and Spectroscopic Characterization of 4 but 3 Yn 2 Yl Amino Benzoic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Confirmation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 4-[(But-3-yn-2-yl)amino]benzoic acid, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques would provide a comprehensive picture of its molecular framework, including proton and carbon environments, connectivity, and spatial relationships.
Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)
Multi-dimensional NMR experiments are crucial for assembling the molecular puzzle of this compound by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would establish the connectivity of protons that are coupled to each other, typically through two or three bonds. For the but-3-yn-2-yl moiety, a cross-peak would be expected between the methine proton (H-2') and the methyl protons (H-1'). Additionally, a weaker, long-range coupling might be observed between the methine proton (H-2') and the acetylenic proton (H-4'). In the aromatic portion, COSY would show a correlation between the ortho- and meta-protons of the benzoic acid ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments map protons directly to the carbons they are attached to. This would allow for the unambiguous assignment of each carbon atom in the molecule by correlating the signals in the ¹H NMR spectrum to their corresponding signals in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for connecting different fragments of the molecule. For instance, correlations would be expected between the NH proton and the aromatic carbons C-1 and C-4, as well as the methine carbon C-2' of the butynyl group. The carboxylic carbon (C-7) would show a correlation to the aromatic protons at positions 2 and 6.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of their bonding connectivity. This would be instrumental in determining the preferred conformation of the molecule. For example, a NOESY experiment could reveal through-space interactions between the NH proton and the ortho-protons of the benzoic acid ring, as well as with the methine proton of the butynyl group, shedding light on the rotational dynamics around the C-N bond.
A hypothetical table of expected NMR data is presented below.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
| 1 | - | ~118 | H-2, H-6, NH |
| 2, 6 | ~7.8 | ~131 | C-4, C-7 |
| 3, 5 | ~6.6 | ~112 | C-1, C-4 |
| 4 | - | ~152 | H-3, H-5, NH |
| 7 | ~12.5 (COOH) | ~168 | H-2, H-6 |
| NH | ~6.0 | - | C-1, C-4, C-2' |
| 1' | ~1.5 (d) | ~20 | C-2', C-3' |
| 2' | ~4.5 (q) | ~40 | C-1', C-3', C-4' |
| 3' | - | ~85 | H-2', H-4' |
| 4' | ~2.5 (s) | ~70 | C-2', C-3' |
Dynamic NMR Studies for Conformational Dynamics and Rotational Barriers
The this compound molecule possesses several rotatable bonds, leading to the possibility of different conformations in solution. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, could provide valuable insights into these conformational dynamics.
A key area of interest would be the rotational barrier around the C(aromatic)-N bond. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for the aromatic protons ortho and meta to the amino group, which would otherwise be equivalent due to free rotation at room temperature. By analyzing the coalescence of these signals as the temperature is increased, the energy barrier for this rotation could be calculated. Similarly, restricted rotation around the N-C(butynyl) bond could also be investigated, potentially revealing the most stable orientation of the butynyl substituent relative to the rest of the molecule.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Environmental Effects
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups.
Correlating Characteristic Vibrational Modes with Specific Structural Elements
The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to its various functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum |
| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) | IR |
| N-H (Secondary Amine) | Stretching | 3350-3310 | IR, Raman |
| ≡C-H (Alkyne) | Stretching | ~3300 | IR, Raman |
| C-H (Aromatic) | Stretching | 3100-3000 | IR, Raman |
| C-H (Aliphatic) | Stretching | 3000-2850 | IR, Raman |
| C≡C (Alkyne) | Stretching | 2150-2100 | IR, Raman |
| C=O (Carboxylic Acid) | Stretching | 1710-1680 | IR |
| C=C (Aromatic) | Stretching | 1600-1450 | IR, Raman |
| C-N | Stretching | 1350-1250 | IR |
| C-O | Stretching | 1320-1210 | IR |
In-situ Vibrational Spectroscopy for Reaction Monitoring and Intermediate Detection
In-situ vibrational spectroscopy, particularly IR or Raman, could be a powerful tool for monitoring the synthesis of this compound in real-time. For example, in a hypothetical synthesis involving the reaction of 4-aminobenzoic acid with a but-3-yn-2-yl halide, one could monitor the disappearance of the characteristic N-H stretching vibrations of the primary amine starting material and the appearance of the N-H stretching vibration of the secondary amine product. Similarly, the formation of the C≡C and ≡C-H bonds of the butynyl group could be tracked. This would allow for the optimization of reaction conditions and the potential detection of any transient intermediates.
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₁₁H₁₁NO₂), the expected accurate mass of the molecular ion [M+H]⁺ would be calculated as follows:
C₁₁H₁₂NO₂⁺: (11 * 12.000000) + (12 * 1.007825) + (1 * 14.003074) + (2 * 15.994915) = 204.0868
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) would provide invaluable information about the connectivity of the molecule through collision-induced dissociation (CID). By selecting the protonated or deprotonated parent ion, a series of characteristic fragment ions would be generated.
Hypothesized Fragmentation Data:
| Precursor Ion (m/z) | Hypothesized Fragment Ion (m/z) | Proposed Neutral Loss | Structural Assignment of Fragment |
| [M+H]⁺ | [M+H - H₂O]⁺ | Water (H₂O) | Loss of the carboxylic acid hydroxyl group and a proton |
| [M+H]⁺ | [M+H - CO]⁺ | Carbon Monoxide (CO) | Decarbonylation of the carboxylic acid |
| [M+H]⁺ | [M+H - C₄H₅]⁺ | Butynyl group | Cleavage of the N-C bond of the butynyl substituent |
| [M-H]⁻ | [M-H - CO₂]⁻ | Carbon Dioxide (CO₂) | Decarboxylation of the benzoate |
This is a hypothetical data table. Actual fragmentation would need to be confirmed experimentally.
The fragmentation patterns of aminobenzoic acids are often characterized by losses of small molecules such as water and carbon dioxide. The specific fragmentation of the butynyl side chain would be a key diagnostic feature, helping to confirm its structure and attachment point.
Ion Mobility-Mass Spectrometry for Conformational Isomer Differentiation
Ion mobility-mass spectrometry (IM-MS) would offer insights into the three-dimensional shape of the this compound ion in the gas phase. This technique separates ions based on their size and shape (collision cross-section, CCS) in addition to their mass-to-charge ratio. Different conformers of the molecule would exhibit distinct drift times, potentially allowing for their separation and individual characterization. This would be particularly useful for studying how the flexible butynylamino side chain orients itself relative to the benzoic acid ring.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Obtaining suitable crystals of this compound would be a prerequisite for this analysis.
Crystal Packing Analysis and Intermolecular Hydrogen Bonding Networks
The crystal structure would reveal how the molecules pack in the solid state. A key feature to analyze would be the intermolecular hydrogen bonding network. It is anticipated that the carboxylic acid groups would form strong hydrogen bonds, potentially leading to the formation of dimers, a common motif in carboxylic acid crystal structures. The amino group could also participate in hydrogen bonding, either as a donor or an acceptor, further influencing the crystal packing.
Hypothetical Crystallographic Data:
| Parameter | Hypothesized Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value to be determined |
| b (Å) | Value to be determined |
| c (Å) | Value to be determined |
| β (°) | Value to be determined |
| Volume (ų) | Value to be determined |
| Z | 4 |
| Hydrogen Bond (D-H···A) | O-H···O, N-H···O |
This is a hypothetical data table. Actual crystallographic data would need to be determined experimentally.
Absolute Configuration Determination and Chirality Assessment
The but-3-yn-2-yl group contains a stereocenter at the second carbon atom. Therefore, this compound is a chiral molecule. If a single enantiomer is synthesized and crystallized in a chiral space group, X-ray crystallography, particularly with the use of anomalous dispersion, could be used to determine its absolute configuration (R or S).
Chiroptical Spectroscopy for Stereochemical Characterization
Given the presence of a chiral center, chiroptical spectroscopy techniques would be essential for characterizing the stereochemistry of this compound in solution.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. An enantiomerically pure sample of the compound would be expected to show a characteristic CD spectrum, with positive or negative Cotton effects corresponding to its electronic transitions. This spectrum would be a unique fingerprint of that specific enantiomer.
Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, the ORD spectrum would be characteristic of the enantiomer and could be used to determine the specific rotation at a given wavelength, a key physical property of a chiral molecule.
Chemical Reactivity and Mechanistic Studies of 4 but 3 Yn 2 Yl Amino Benzoic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group that can undergo a variety of transformations, including conversion to esters, amides, and anhydrides, as well as decarboxylation under certain conditions.
The carboxylic acid functionality of 4-[(But-3-yn-2-yl)amino]benzoic acid can be readily converted into a variety of derivatives.
Esterification: The formation of esters from carboxylic acids is a common and well-established reaction. For instance, the esterification of p-aminobenzoic acid (PABA), a structurally related compound, is a standard laboratory procedure. The reaction of this compound with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is expected to yield the corresponding ester. The Fischer esterification, which involves refluxing the carboxylic acid with an excess of the alcohol and a catalytic amount of a strong acid, is a classic method to achieve this transformation.
Amidation: The carboxylic acid can also be converted to an amide by reaction with a primary or secondary amine. This transformation typically requires activation of the carboxylic acid, for example, by converting it to a more reactive acyl chloride or by using a coupling agent. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of 1-Hydroxybenzotriazole (HOBt) are commonly employed to facilitate the formation of the amide bond under mild conditions. researchgate.net A variety of amines can be used to generate a library of N-substituted amides derived from the parent compound. nih.gov
Anhydride (B1165640) Formation: Symmetrical or mixed anhydrides can be synthesized from the carboxylic acid. Reaction with a dehydrating agent, such as acetic anhydride or dicyclohexylcarbodiimide (B1669883) (DCC), can lead to the formation of the corresponding anhydride. These anhydrides are themselves reactive intermediates that can be used for acylation reactions.
Table 1: Predicted Reactions of the Carboxylic Acid Moiety
| Reaction | Reagents | Product |
|---|---|---|
| Esterification | R'-OH, H⁺ (cat.) | 4-[(But-3-yn-2-yl)amino]benzoate ester |
| Amidation | R'R''NH, EDCI, HOBt | N-R',N-R''-4-[(But-3-yn-2-yl)amino]benzamide |
| Anhydride Formation | Acetic Anhydride | Mixed anhydride with acetic acid |
The removal of the carboxyl group as carbon dioxide, known as decarboxylation, can occur under specific conditions. For aromatic carboxylic acids, this reaction is often challenging and may require high temperatures or the presence of a catalyst. nih.gov Studies on the decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solutions have shown that the reaction mechanism can be complex, involving protonation of the aromatic ring. researchgate.net The presence of the N-alkynyl substituent may influence the electronic properties of the aromatic ring and, consequently, the conditions required for decarboxylation. For some carboxylic acids, decarboxylation can be achieved through radical mechanisms, for example, via conversion to a thioacid and subsequent photochemical activation. mdpi.com
Reactivity of the Secondary Amine Functionality
The secondary amine in this compound is both basic and nucleophilic, allowing it to participate in a range of acid-base and substitution reactions.
The nitrogen atom of the secondary amine possesses a lone pair of electrons, rendering it basic. In the presence of an acid, the amine can be protonated to form an ammonium (B1175870) salt. The basicity of the amine, and thus its pKa, is influenced by the electronic effects of the substituents on the aromatic ring and the N-alkynyl group. Aromatic amines are generally weaker bases than aliphatic amines due to the delocalization of the nitrogen lone pair into the benzene (B151609) ring. nih.gov The but-3-yn-2-yl group, with its sp-hybridized carbons, may exert an electron-withdrawing inductive effect, which would be expected to decrease the basicity of the amine compared to an N-alkyl substituted aniline (B41778). The pKa value of aniline is approximately 4.6, and it is anticipated that the pKa of this compound's amino group will be in a similar range, though likely slightly lower due to the electronic effects of the substituents. researchgate.net
The lone pair of electrons on the nitrogen atom also makes the secondary amine a potent nucleophile. This nucleophilicity allows for the formation of a variety of derivatives.
Amides: The secondary amine can react with acylating agents, such as acyl chlorides or acid anhydrides, to form N-substituted amides. For example, reaction with acetyl chloride in the presence of a base like pyridine (B92270) would yield the corresponding N-acetyl derivative.
Sulfonamides: The synthesis of sulfonamides can be achieved by reacting the secondary amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride, typically in the presence of a base to neutralize the HCl byproduct. ucl.ac.ukbond.edu.au This reaction is a common method for the preparation of sulfonamides, which are an important class of compounds in medicinal chemistry. nih.gov
Ureas: Ureas can be formed by the reaction of the secondary amine with an isocyanate. For instance, treatment with phenyl isocyanate would yield the corresponding N,N'-disubstituted urea (B33335). nih.gov Alternatively, reagents like N,N'-carbonyldiimidazole (CDI) can be used as a phosgene (B1210022) equivalent for the synthesis of ureas from amines. nih.gov
Table 2: Predicted Reactions of the Secondary Amine Functionality
| Reaction | Reagents | Product |
|---|---|---|
| Amide Formation | R'COCl, Base | N-acyl-4-[(But-3-yn-2-yl)amino]benzoic acid |
| Sulfonamide Formation | R'SO₂Cl, Base | N-sulfonyl-4-[(But-3-yn-2-yl)amino]benzoic acid |
| Urea Formation | R'NCO | N,N'-disubstituted urea derivative |
Reactivity of the Alkynyl Group
The terminal alkyne, or more specifically, the but-3-yn-2-yl group, is a highly versatile functional group that can participate in a wide array of reactions, including additions, cycloadditions, and metal-catalyzed couplings.
Electrophilic Addition: The π-bonds of the alkyne are susceptible to attack by electrophiles. For example, the addition of halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr) would lead to the formation of di- or monohaloalkenes, respectively. The regioselectivity of these additions would be influenced by the electronic and steric effects of the substituents.
Cycloaddition Reactions: The alkyne can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. A prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as a "click" reaction, which would yield a triazole derivative upon reaction with an azide (B81097). rsc.orgmdpi.com This reaction is known for its high efficiency and selectivity.
Metal-Catalyzed Reactions: The terminal alkyne can participate in various transition metal-catalyzed cross-coupling reactions. The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst, is a powerful method for the formation of carbon-carbon bonds. nih.govsmolecule.comtcichemicals.com This would allow for the further functionalization of the alkyne terminus. Additionally, intramolecular cyclization reactions involving the alkyne and the aniline nitrogen, catalyzed by metals such as tin or indium, have been reported for N-propargyl anilines, leading to the formation of heterocyclic structures like quinolines. researchgate.net
Table 3: Predicted Reactions of the Alkynyl Group
| Reaction | Reagents | Product |
|---|---|---|
| Halogenation | X₂ (e.g., Br₂) | Dihaloalkene derivative |
| Hydrohalogenation | HX (e.g., HBr) | Monohaloalkene derivative |
| 1,3-Dipolar Cycloaddition (CuAAC) | R'-N₃, Cu(I) catalyst | Triazole derivative |
| Sonogashira Coupling | R'-X (Aryl/Vinyl Halide), Pd/Cu catalyst, Base | Disubstituted alkyne derivative |
Click Chemistry Applications (e.g., Copper(I)-Catalyzed Azide-Alkyne Cycloaddition)
The terminal alkyne functionality in this compound makes it an ideal substrate for "click chemistry," a class of reactions known for being rapid, efficient, and highly specific. The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins alkynes and azides to form stable 1,2,3-triazole rings. organic-chemistry.orgnih.gov This reaction is exceptionally reliable and proceeds under mild, often aqueous, conditions, tolerating a wide variety of other functional groups. organic-chemistry.orgnih.gov
In the context of this compound, the CuAAC reaction allows for its covalent linkage to virtually any molecule that can be functionalized with an azide group. This opens avenues for its use in drug discovery, bioconjugation, and materials science. The reaction mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with an azide to form the 1,4-disubstituted triazole product with high regioselectivity. nih.govnih.gov The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate, using a reducing agent like sodium ascorbate. nih.gov
Table 1: Representative Conditions for CuAAC Reaction
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Copper Source | CuSO₄·5H₂O (1-5 mol%) | Precursor for the active Cu(I) catalyst. |
| Reducing Agent | Sodium Ascorbate (5-10 mol%) | Reduces Cu(II) to the active Cu(I) state and prevents oxidative homocoupling. nih.gov |
| Solvent | t-BuOH/H₂O, DMF, DMSO | Solubilizes reactants; water can accelerate the reaction. organic-chemistry.org |
| Temperature | Room Temperature | Highlights the mildness and efficiency of the "click" reaction. organic-chemistry.org |
| Reaction Time | 1 - 24 hours | Varies based on substrate reactivity and catalyst efficiency. |
Hydration, Hydrohalogenation, and Reduction Reactions of the Alkyne
The carbon-carbon triple bond in this compound is a site of high electron density, making it susceptible to various addition reactions.
Hydration : The addition of water across the alkyne can be catalyzed by acid and mercury(II) salts (HgSO₄). This reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon. libretexts.orgyoutube.com The initial product is an enol, which rapidly tautomerizes to a more stable ketone. For the terminal alkyne in the title compound, this would yield a methyl ketone. Alternatively, hydroboration-oxidation using a bulky borane (B79455) (like disiamylborane) followed by oxidation with hydrogen peroxide provides the anti-Markovnikov product, an aldehyde, after tautomerization. libretexts.orglibretexts.org
Hydrohalogenation : The addition of hydrogen halides (HX, such as HBr or HCl) also proceeds across the triple bond. With a terminal alkyne, the reaction follows Markovnikov's rule, with the halogen adding to the more substituted carbon. youtube.comchemistrysteps.com The addition of one equivalent of HX yields a vinyl halide. If an excess of HX is used, a second addition occurs, resulting in a geminal dihalide, where both halogen atoms are attached to the same carbon. jove.com Anti-Markovnikov addition of HBr can be achieved in the presence of peroxides via a free-radical mechanism. chemistrysteps.comlumenlearning.com
Reduction : The alkyne can be fully or partially reduced. Catalytic hydrogenation with hydrogen gas (H₂) over a standard metal catalyst like palladium on carbon (Pd/C) or platinum (Pt) will reduce the alkyne completely to the corresponding alkane (4-{[butan-2-yl]amino}benzoic acid). openochem.orgopenstax.orglumenlearning.com To stop the reduction at the alkene stage, a "poisoned" or less active catalyst, such as Lindlar's catalyst, is used. This process results in the syn-addition of hydrogen, yielding a cis-alkene. openstax.orgkhanacademy.org Alternatively, a dissolving metal reduction using sodium or lithium in liquid ammonia (B1221849) produces the trans-alkene. openstax.org
Table 2: Summary of Alkyne Addition and Reduction Reactions
| Reaction | Reagents | Regioselectivity | Product Type |
|---|---|---|---|
| Hydration | H₂SO₄, H₂O, HgSO₄ | Markovnikov | Ketone |
| Hydroboration-Oxidation | 1. Sia₂BH 2. H₂O₂, NaOH | Anti-Markovnikov | Aldehyde |
| Hydrohalogenation | Excess HX (e.g., HBr) | Markovnikov | Geminal Dihalide |
| Radical Hydrobromination | HBr, ROOR | Anti-Markovnikov | Vinyl Bromide (E/Z mixture) |
| Partial Reduction (cis) | H₂, Lindlar's Catalyst | Syn-addition | Cis-Alkene |
| Partial Reduction (trans) | Na, NH₃ (l) | Anti-addition | Trans-Alkene |
| Full Reduction | H₂, Pd/C | N/A | Alkane |
Metal-Catalyzed Coupling Reactions Involving Terminal Alkynes (e.g., Sonogashira Coupling)
The presence of a terminal C-H bond on the alkyne group makes this compound a valuable substrate for metal-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction forms a new carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgnumberanalytics.com It is a powerful tool for synthesizing substituted alkynes and conjugated enynes. libretexts.org
The Sonogashira reaction is typically catalyzed by a palladium(0) complex, with a copper(I) salt (like CuI) acting as a co-catalyst, and is carried out in the presence of an amine base (such as triethylamine). nrochemistry.comjk-sci.com The catalytic cycle involves two main parts: the palladium cycle and the copper cycle. The palladium catalyst undergoes oxidative addition with the aryl/vinyl halide, while the copper co-catalyst reacts with the terminal alkyne to form a more reactive copper acetylide intermediate. A transmetalation step then transfers the alkynyl group from copper to palladium, followed by reductive elimination to yield the final product and regenerate the palladium(0) catalyst. numberanalytics.com Due to its mild conditions and high functional group tolerance, this reaction is widely used in the synthesis of complex molecules. jk-sci.com
Aromatic Ring Reactivity and Substituent Effects on Electrophilic/Nucleophilic Substitution
Influence of the Amino and Carboxyl Substituents on Ring Activation/Deactivation
The reactivity of the benzene ring in this compound towards electrophilic aromatic substitution (EAS) is governed by the electronic properties of its two substituents: the amino group (-NHR) at position 4 and the carboxyl group (-COOH) at position 1.
Amino Group (-NHR) : The secondary amino group is a powerful activating group . numberanalytics.com Although nitrogen is electronegative and exerts an electron-withdrawing inductive effect, its lone pair of electrons can be donated into the aromatic π-system through resonance. This resonance effect is significantly stronger than the inductive effect, leading to a substantial increase in the electron density of the ring, particularly at the ortho and para positions. openstax.orgminia.edu.eg This makes the ring much more nucleophilic and thus more reactive towards electrophiles than benzene itself. masterorganicchemistry.com
Carboxyl Group (-COOH) : The carboxyl group is a deactivating group . numberanalytics.com It withdraws electron density from the aromatic ring through both a strong inductive effect (due to the electronegative oxygen atoms) and a resonance effect, which pulls π-electrons out of the ring. This reduction in electron density makes the ring less nucleophilic and therefore less reactive towards electrophiles compared to benzene. masterorganicchemistry.comnumberanalytics.com
Table 3: Substituent Effects on the Aromatic Ring
| Substituent | Effect on Ring Reactivity | Directing Effect | Dominant Electronic Effect |
|---|---|---|---|
| -NHR (Amino) | Activating (Strong) | Ortho, Para | +R (Resonance Donation) |
| -COOH (Carboxyl) | Deactivating (Moderate) | Meta | -I (Inductive), -R (Resonance) |
Regioselectivity in Electrophilic Aromatic Substitution Reactions
The position of attack for an incoming electrophile is determined by the directing effects of the existing substituents.
The activating amino group (-NHR) at C4 is an ortho, para-director . numberanalytics.com Since the para position (C1) is already occupied by the carboxyl group, it directs incoming electrophiles to its ortho positions, which are C3 and C5.
The deactivating carboxyl group (-COOH) at C1 is a meta-director . numberanalytics.com It directs incoming electrophiles to its meta positions, which are also C3 and C5.
In this case, the directing effects of the two groups are reinforcing or cooperative . msu.edulibretexts.org Both the activating ortho, para-director and the deactivating meta-director guide the incoming electrophile to the same positions (C3 and C5). This leads to a strong preference for substitution at these sites. The reaction will yield a mixture of 3- and 5-substituted products, which are chemically equivalent due to the molecule's symmetry.
Mechanistic Investigations of Key Transformations Involving the Compound
While specific mechanistic studies on this compound are not available, the mechanism of its key reactions can be confidently predicted from well-established principles. The mechanism for electrophilic aromatic substitution, such as bromination, provides a clear example of how the substituents influence reactivity and regioselectivity.
The reaction proceeds via a two-step addition-elimination mechanism. numberanalytics.com
Attack by the π-system : The electron-rich aromatic ring acts as a nucleophile, attacking a strong electrophile (e.g., Br⁺, generated from Br₂ and a Lewis acid catalyst like FeBr₃). The attack occurs at the C3 (or C5) position, which is ortho to the strongly activating amino group. This step is rate-determining.
Formation of the Arenium Ion : The attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate is crucial. When the attack is at the ortho (or para) position relative to the amino group, a key resonance structure can be drawn where the positive charge is delocalized onto the nitrogen atom, giving every atom in the ring a full octet. This provides significant stabilization. Attack at the meta position does not allow for this level of stabilization.
Deprotonation : A weak base (e.g., FeBr₄⁻) removes the proton from the carbon atom where the electrophile added, restoring the aromaticity of the ring and forming the final product.
This mechanism explains why the activating amino group directs the substitution to the positions ortho to it, as this pathway proceeds through the most stable carbocation intermediate. libretexts.org The deactivating carboxyl group further disfavors attack at its ortho and para positions, reinforcing the observed regioselectivity. numberanalytics.com
Kinetic Studies of Reaction Rates and Rate Law Determination
No published research data is available regarding the kinetic studies of reaction rates or the determination of the rate law for any reaction involving this compound.
Isotopic Labeling Experiments to Elucidate Reaction Pathways and Transition States
There is no information available in the scientific literature concerning isotopic labeling experiments conducted to elucidate the reaction pathways or transition states of this compound.
Computational and Theoretical Chemistry Studies of 4 but 3 Yn 2 Yl Amino Benzoic Acid
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction
Geometry Optimization, Conformational Analysis, and Tautomerism Studies
There is no available data on the optimized molecular geometry, conformational preferences, or potential tautomeric forms of 4-[(But-3-yn-2-yl)amino]benzoic acid from computational studies.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices
Information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and related reactivity indices such as electronegativity, hardness, and softness for this compound is not present in the current body of scientific literature.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
There are no published studies that have generated or analyzed the molecular electrostatic potential map of this compound to describe its charge distribution and reactive sites.
pKa Predictions and Acid-Base Equilibria Simulations
Computational predictions of the pKa value and simulations of the acid-base equilibria for this compound have not been reported in scholarly articles.
Density Functional Theory (DFT) Applications for Spectroscopic Property Prediction
No specific applications of Density Functional Theory (DFT) for the prediction of spectroscopic properties of this compound were found.
Prediction of NMR Chemical Shifts and Coupling Constants
There are no available DFT studies that predict the 1H and 13C NMR chemical shifts or the spin-spin coupling constants for this compound.
Simulation of IR and Raman Vibrational Spectra
There are no publicly available simulated Infrared (IR) and Raman vibrational spectra for this compound.
Computational methods, particularly Density Functional Theory (DFT), are standard for simulating the vibrational spectra of molecules. researchgate.netresearchgate.net This analysis predicts the frequencies and intensities of vibrational modes, which aids in the interpretation of experimental data. For this compound, a theoretical vibrational analysis would identify characteristic frequencies for its functional groups. While such detailed computational studies have been performed for related aminobenzoic acid derivatives to assign their spectral features, similar research on the title compound is not available. nih.govnih.govresearchgate.netdergipark.org.trnih.gov
A hypothetical table of expected prominent vibrational modes for this compound, based on known group frequencies, is presented below.
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |
| O-H Stretch | Carboxylic Acid | 3300 - 2500 |
| C≡C-H Stretch | Terminal Alkyne | ~3300 |
| N-H Stretch | Secondary Amine | 3500 - 3300 |
| C≡C Stretch | Alkyne | 2260 - 2100 |
| C=O Stretch | Carboxylic Acid | 1725 - 1700 |
| C=C Stretch | Aromatic Ring | 1600 - 1450 |
Note: This table is illustrative and not based on published simulation data for the specific compound.
UV-Vis Absorption Spectra and Electronic Transition Analysis
No simulated UV-Vis absorption spectra or electronic transition analyses for this compound are found in the scientific literature.
This type of study typically employs Time-Dependent Density Functional Theory (TD-DFT) to calculate the electronic excited states of a molecule. researchgate.net The results predict the maximum absorption wavelengths (λmax) and characterize the nature of the electronic transitions, such as π→π* and n→π*, which involve the promotion of electrons between molecular orbitals. researchgate.net For the parent structure, 4-aminobenzoic acid, the absorption maximum is in the UV range. nih.govsphinxsai.com A TD-DFT analysis of this compound would determine how the butynylamino substituent influences the electronic structure and absorption spectrum compared to a simple amino group.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects
No published molecular dynamics (MD) simulation studies were identified for this compound.
Analysis of Dynamic Behavior and Rotational Barriers
Specific data regarding the dynamic behavior and rotational energy barriers of this compound are unavailable. MD simulations would provide a detailed picture of the molecule's flexibility, including the rotation around the C-N bond linking the substituent to the phenyl ring and the conformational freedom of the butynyl group. Such analyses have been applied to other substituted benzoic acid derivatives to understand how conformational flexibility influences their properties and crystal packing. nih.govrsc.orguky.edu
Solvation Effects on Molecular Conformation and Intermolecular Interactions
Research on the solvation effects on the conformation and interactions of this compound has not been conducted. MD simulations in various solvents would clarify how the solvent environment affects the molecule's preferred shape and its ability to form hydrogen bonds. Studies on similar benzoic acid derivatives have demonstrated that solvation can significantly impact molecular conformation and thermodynamic properties. jbiochemtech.com
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Principles in Analogue Design
There are no QSAR or QSPR models in the literature that have been developed for or include this compound.
Development of Molecular Descriptors for Chemical Space Exploration
The development of specific molecular descriptors for this compound within a QSAR/QSPR framework has not been reported. Such a study would involve calculating a range of descriptors that encode the molecule's structural, electronic, and physicochemical properties. These descriptors form the basis for building predictive models that relate a molecule's structure to its biological activity or physical properties. QSAR models have been successfully developed for other classes of aminobenzoic acid derivatives to guide the design of new compounds with enhanced activities. nih.govnih.gov
Ligand Efficiency and Lipophilicity Metrics in Analogue Comparison
In the early stages of drug discovery, particularly during hit-to-lead optimization, it is crucial to assess not just the potency of a compound but also the efficiency with which it achieves that potency relative to its physicochemical properties. Ligand efficiency (LE) and lipophilicity metrics are pivotal in this regard, providing a framework for comparing and prioritizing analogues.
Ligand Efficiency (LE) normalizes the binding affinity of a compound by its size, typically the number of heavy (non-hydrogen) atoms (HAC). It is calculated using the formula:
LE = -ΔG / HAC = (RT * lnKi) / HAC
A higher LE value is generally desirable, as it indicates that a compound achieves a given potency with a smaller molecular size. This can be advantageous for developing compounds with better pharmacokinetic properties.
Lipophilic Ligand Efficiency (LLE) , also referred to as Lipophilic Efficiency (LiPE), evaluates the balance between a compound's potency and its lipophilicity (logP). youtube.comwikipedia.org The formula for LLE is:
LLE = pIC50 - logP
An optimal LLE is sought to ensure that increases in potency are not achieved at the expense of excessive lipophilicity, which can lead to poor solubility, increased metabolic clearance, and off-target toxicity. sciforschenonline.org Generally, compounds with higher LLE values are considered more promising. wikipedia.org
Due to the absence of specific published experimental or computational data for this compound, the following table presents hypothetical data for a series of its analogues to illustrate how these metrics would be used in a comparative analysis. This data is for demonstrative purposes only.
| Compound Name | Structure | pIC50 (Hypothetical) | cLogP (Predicted) | Heavy Atom Count (HAC) | Ligand Efficiency (LE) (kcal/mol per heavy atom) | Lipophilic Ligand Efficiency (LLE) |
| This compound | C₁₁H₁₁NO₂ | 6.5 | 2.8 | 14 | 0.63 | 3.7 |
| 4-(Ethylamino)benzoic acid | C₉H₁₁NO₂ | 5.8 | 2.1 | 12 | 0.66 | 3.7 |
| 4-[(Pent-4-yn-2-yl)amino]benzoic acid | C₁₂H₁₃NO₂ | 6.8 | 3.2 | 15 | 0.62 | 3.6 |
| 4-[(But-3-yn-2-yl)amino]-2-hydroxybenzoic acid | C₁₁H₁₁NO₃ | 7.0 | 2.5 | 15 | 0.64 | 4.5 |
This table contains hypothetical and predicted data for illustrative purposes.
In this hypothetical comparison, while the 2-hydroxy analogue shows the highest potency, an analysis of LE and LLE would be crucial. The addition of the hydroxyl group might improve potency and LLE by reducing lipophilicity while potentially adding a key interaction point. Such analyses guide the medicinal chemist in making rational decisions for the next round of synthesis and testing.
Investigations into Molecular Interaction Mechanisms and Target Identification Methodologies for 4 but 3 Yn 2 Yl Amino Benzoic Acid
Co-Crystallographic Studies and Structural Analysis of Compound-Target Complexes
Co-crystallography is a powerful technique that provides a high-resolution, three-dimensional snapshot of a ligand bound to its macromolecular target. This structural information is invaluable for understanding the precise nature of the molecular interactions.
The initial and often most challenging step in co-crystallographic studies is obtaining high-quality crystals of the compound-target complex. This process requires systematic screening and optimization of various crystallization conditions. Several techniques can be employed to achieve this:
Vapor Diffusion: This is the most common method, where a drop containing the purified protein-ligand complex and a precipitant solution is allowed to equilibrate with a larger reservoir of the precipitant. The slow increase in the concentration of the complex and precipitant in the drop can lead to crystal formation. Variations of this method include sitting-drop and hanging-drop vapor diffusion.
Microbatch Crystallization: In this technique, small volumes of the protein-ligand solution are mixed with the crystallization screen under oil to prevent evaporation. This method is well-suited for high-throughput screening of a wide range of conditions.
Dialysis: This method involves placing the protein-ligand solution in a dialysis bag or button and allowing it to equilibrate with a precipitant solution. The gradual change in buffer composition can induce crystallization.
The optimization process involves systematically varying parameters such as pH, temperature, precipitant type and concentration, and the presence of additives. A hypothetical screening matrix for the co-crystallization of 4-[(But-3-yn-2-yl)amino]benzoic acid with a target protein is presented in Table 1.
Table 1: Illustrative Co-crystallization Screening Conditions for this compound-Target Complex
| Condition ID | Target Protein Conc. (mg/mL) | Compound Conc. (mM) | Precipitant | Buffer (pH) | Temperature (°C) | Crystal Formation |
| C1 | 10 | 1 | 1.6 M Ammonium (B1175870) Sulfate | 0.1 M HEPES (7.5) | 20 | No |
| C2 | 10 | 1 | 20% PEG 3350 | 0.1 M Tris (8.5) | 20 | Yes |
| C3 | 5 | 0.5 | 1.2 M Sodium Citrate | 0.1 M MES (6.5) | 4 | No |
| C4 | 15 | 2 | 30% PEG 8000 | 0.1 M Imidazole (7.0) | 20 | Yes |
This table is for illustrative purposes only and does not represent actual experimental data.
Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis to determine the three-dimensional structure of the compound-target complex at atomic resolution. This analysis reveals critical details about the binding event:
Binding Mode: The precise orientation and conformation of this compound within the binding site of the target protein can be determined.
Interaction Hotspots: The key amino acid residues in the target protein that form direct interactions with the compound are identified. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The alkyne group of the butynyl moiety, the amino linker, and the carboxylic acid and phenyl groups of the benzoic acid moiety are all potential sites for such interactions.
Conformational Changes: The binding of the compound may induce conformational changes in the target protein. These changes can be subtle or significant and are often crucial for the protein's biological function. Similarly, the compound itself may adopt a specific conformation upon binding.
Computational Docking and Molecular Modeling for Predicting Interactions and Binding Poses
Computational methods provide a powerful and complementary approach to experimental techniques for studying ligand-target interactions. These in silico methods can predict binding modes, estimate binding affinities, and provide insights into the dynamics of the interaction.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. The process involves two main components: a search algorithm and a scoring function.
Search Algorithms: These algorithms explore the conformational space of the ligand within the binding site of the protein to generate a wide range of possible binding poses. Common algorithms include genetic algorithms, Monte Carlo simulations, and fragment-based methods.
Scoring Functions: These functions are used to estimate the binding affinity for each generated pose, allowing for the ranking of different binding modes. Scoring functions can be based on molecular mechanics force fields, empirical data, or knowledge-based potentials.
A hypothetical docking study of this compound against a kinase target might reveal interactions with key residues in the ATP-binding pocket. The butynyl group could potentially form hydrophobic interactions, while the amino and carboxylate groups could form hydrogen bonds with the hinge region of the kinase.
While docking provides a static picture of the binding event, molecular dynamics (MD) simulations can provide insights into the dynamic nature of the compound-target complex over time. By simulating the movements of atoms and molecules, MD can:
Assess the stability of the predicted binding pose from docking studies.
Reveal the role of water molecules in mediating interactions between the ligand and the protein.
Characterize the conformational flexibility of both the ligand and the target protein upon binding.
Provide a more accurate estimation of the binding free energy.
An MD simulation of the this compound-target complex could reveal, for instance, the flexibility of the butynyl chain and how this influences its interactions within a hydrophobic pocket.
Structure-Activity Relationship (SAR) Studies Applied to Molecular Recognition
Structure-activity relationship (SAR) studies involve systematically modifying the chemical structure of a compound and evaluating the effect of these modifications on its binding affinity for a specific target. This approach is crucial for optimizing the potency and selectivity of a lead compound.
For this compound, a systematic SAR study would involve modifying different parts of the molecule:
The Butynyl Group: Modifications could include changing the position of the alkyne, replacing it with other functional groups (e.g., an alkene or an alkyl chain), or introducing substituents on the chain.
The Amino Linker: The secondary amine could be modified to a tertiary amine or an amide to probe the importance of the hydrogen bond donor capability.
The Benzoic Acid Moiety: The position of the carboxylate group could be moved (e.g., to the meta or ortho position), or it could be replaced with other acidic groups (e.g., a tetrazole or a phosphonate). Substituents could also be introduced on the phenyl ring to explore additional interactions with the binding pocket.
The binding affinity of each synthesized analog would be determined using biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). The results of such a study can be summarized in an SAR table, as illustrated in Table 2.
Table 2: Illustrative Structure-Activity Relationship Data for Analogs of this compound
| Compound ID | R1 (Butynyl Moiety) | R2 (Phenyl Substituent) | Binding Affinity (Kd, nM) |
| 1 (Parent) | -(CH(CH3)C≡CH) | -H | 50 |
| 2 | -(CH(CH3)CH=CH2) | -H | 250 |
| 3 | -(CH(CH3)C≡CH) | 3-Fluoro | 25 |
| 4 | -(CH2CH2C≡CH) | -H | 150 |
This table is for illustrative purposes only and does not represent actual experimental data. Kd represents the dissociation constant, with lower values indicating higher binding affinity.
By analyzing the trends in binding affinity across a series of analogs, researchers can build a detailed model of the molecular recognition requirements for the target, guiding the design of more potent and selective compounds.
Systematic Modification of the Compound and Assessment of Binding to Specific Receptors/Enzymes
The exploration of a compound's therapeutic potential and mechanism of action is often advanced through the systematic chemical modification of its structure. This medicinal chemistry approach, known as structure-activity relationship (SAR) studies, aims to identify which parts of a molecule are essential for its biological activity. For this compound, this process would involve the synthesis of a series of related compounds, or analogs, where specific parts of the molecule are altered. These analogs would then be tested for their ability to bind to specific biological targets, such as receptors or enzymes, to understand how each modification affects the compound's affinity and selectivity.
A systematic modification strategy for this compound would likely focus on its three main components: the benzoic acid group, the amino linker, and the butynyl side chain.
Modification of the Benzoic Acid Moiety: The carboxylic acid group is a key feature, capable of acting as a hydrogen bond donor and acceptor, and potentially forming ionic bonds. To investigate its importance, chemists might synthesize ester or amide analogs. For instance, converting the carboxylic acid to a methyl ester would neutralize its negative charge and remove its ability to donate a proton, helping to determine if the acidic nature is critical for binding. The position of the carboxyl group on the aromatic ring could also be moved from the para (4) position to the meta (3) or ortho (2) positions to probe the geometric requirements of the binding pocket.
Alterations to the Amino Linker: The secondary amine connecting the aromatic ring and the butynyl group is another important site for interaction, likely acting as a hydrogen bond donor. Replacing the hydrogen atom on the nitrogen with a methyl group (N-methylation) would test the necessity of this hydrogen bond for biological activity.
Changes to the Butynyl Group: This part of the molecule contributes to the compound's shape and hydrophobicity. The terminal alkyne (the carbon-carbon triple bond) is a rigid and electron-rich feature. Reducing the alkyne to an alkene (double bond) or an alkane (single bond) would reveal whether the rigidity and electronic properties of the triple bond are crucial for binding. The methyl group on the butynyl chain creates a chiral center, meaning the compound can exist in two mirror-image forms (enantiomers). Synthesizing and testing each enantiomer separately is essential, as biological targets are often stereoselective, binding preferentially to one enantiomer over the other.
The binding of these newly synthesized analogs to specific receptors or enzymes would then be quantified using various biochemical assays. Techniques such as radioligand binding assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) can provide precise measurements of binding affinity (e.g., Kd or Ki values). By comparing the binding affinities of the analogs to that of the parent compound, researchers can deduce the contribution of each modified functional group to the molecular interaction.
Table 1: Hypothetical Data from a Systematic Modification Study of this compound against a Target Receptor
| Compound Modification | Rationale for Modification | Hypothetical Binding Affinity (Kd) |
| Parent Compound | Baseline measurement | 100 nM |
| Methyl Ester of Benzoic Acid | Assess the importance of the acidic proton | > 10,000 nM |
| N-methylation of Amino Linker | Investigate the role of the N-H hydrogen bond | 800 nM |
| Reduction of Alkyne to Alkane | Determine the significance of the triple bond | 5,000 nM |
| (R)-enantiomer | Evaluate stereospecificity | 50 nM |
| (S)-enantiomer | Evaluate stereospecificity | 1,200 nM |
Identification of Key Pharmacophoric Features and Chemical Groups Critical for Molecular Interactions
The data gathered from systematic modification studies allows for the identification of the key pharmacophoric features of this compound. A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to interact with a specific biological target. It defines the spatial arrangement of these features, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups.
For this compound, the critical chemical groups and their likely roles in molecular interactions can be summarized as follows:
The Carboxylic Acid: This group is likely a crucial hydrogen bond acceptor and may also form a salt bridge (an ionic interaction) with a positively charged amino acid residue, such as lysine (B10760008) or arginine, in the binding site of the target protein. The loss of affinity upon its conversion to an ester suggests that its ability to be deprotonated to a negatively charged carboxylate is vital for strong binding.
The Aromatic Ring: The phenyl ring serves as a rigid scaffold and is likely involved in hydrophobic interactions or π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the binding pocket. The para-substitution pattern appears to be optimal for correctly positioning the other functional groups for interaction.
The Secondary Amine: The N-H group of the amino linker most likely functions as a critical hydrogen bond donor, forming a hydrogen bond with a suitable acceptor group on the target protein, such as the carbonyl oxygen of the protein backbone or the side chain of an aspartate or glutamate (B1630785) residue.
The Butynyl Group: The terminal alkyne provides a region of hydrophobicity and, due to its linear geometry and π-electron system, may engage in specific interactions with the target. The significant drop in binding affinity upon its reduction to an alkane suggests that the rigidity and/or the electronic nature of the triple bond are important for the interaction. The methyl group on this chain also contributes to the specific shape and can fit into a small hydrophobic pocket. The preference for one enantiomer over the other indicates a highly specific, three-dimensional fit with the target, where the precise orientation of this methyl group is critical for optimal binding.
These features collectively define the pharmacophore for this compound's activity at its target. Understanding this pharmacophore is invaluable for designing new, more potent, and selective molecules, and it provides a foundation for computational modeling studies to further investigate the compound's binding mode.
Table 2: Summary of Key Pharmacophoric Features of this compound
| Pharmacophoric Feature | Corresponding Chemical Group | Likely Molecular Interaction |
| Hydrogen Bond Acceptor / Anionic Center | Carboxylic Acid | Hydrogen Bonding / Salt Bridge |
| Aromatic / Hydrophobic Region | Phenyl Ring | π-π Stacking / Hydrophobic Interaction |
| Hydrogen Bond Donor | Secondary Amine | Hydrogen Bonding |
| Hydrophobic Group / Stereocenter | Butynyl Group with Methyl | Hydrophobic Interaction / Steric Fit |
Q & A
Q. What are the optimal synthetic conditions for preparing 4-[(But-3-yn-2-yl)amino]benzoic acid via reductive amination?
Reductive amination is a key method for synthesizing this compound. Start with 4-formylbenzoic acid and but-3-yn-2-amine under reflux in methanol or ethanol. Use sodium cyanoborohydride (NaBH3CN) as the reducing agent, as it selectively targets imine intermediates without reducing alkyne groups. Monitor reaction progress via TLC, and purify using column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures). Heating at 50–60°C for 12–24 hours typically achieves yields >70% .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- 1H/13C NMR : Identify aromatic protons (δ 7.8–8.2 ppm for benzoic acid), alkyne protons (δ 1.8–2.2 ppm for but-3-yn-2-yl), and amine protons (δ 2.5–3.5 ppm).
- IR Spectroscopy : Confirm the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and alkyne C≡C stretch (~2100–2260 cm⁻¹).
- Mass Spectrometry (MS) : Validate the molecular ion peak at m/z 189.21 (C11H11NO2) and fragmentation patterns for the alkyne-amine moiety .
Q. How can researchers troubleshoot low yields during the synthesis of this compound?
Low yields often arise from incomplete imine formation or side reactions. Ensure anhydrous conditions to prevent hydrolysis of intermediates. Optimize the molar ratio of amine to aldehyde (1.2:1) and use excess NaBH3CN (1.5 equiv.). If alkyne reduction occurs, switch to milder reductants like pyridine-borane .
Advanced Research Questions
Q. How does the alkyne group in this compound influence its applications in click chemistry?
The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), making the compound a versatile linker for bioconjugation. For example, it can anchor drug molecules to nanoparticles or functionalize polymers. Prioritize inert atmospheres (N2/Ar) during reactions to prevent alkyne oxidation. Use Cu(I) catalysts (e.g., TBTA) in DMSO/water mixtures for optimal cycloaddition efficiency .
Q. What computational strategies predict the binding affinity of this compound to biological targets like kinases?
Combine molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER/CHARMM) to model interactions. Focus on hydrogen bonding between the carboxylic acid group and kinase active sites (e.g., ATP-binding pockets). Validate predictions with in vitro assays (e.g., fluorescence polarization). The alkyne-amine moiety may enhance hydrophobic interactions, as seen in analogous kinase inhibitors .
Q. How can contradictory reports about the compound’s biological activity be resolved?
Contradictions often stem from assay variability (e.g., cell lines, concentrations). Conduct dose-response studies (1–100 µM) across multiple models (e.g., cancer vs. normal cells) and validate with orthogonal assays (e.g., SPR for binding kinetics vs. cell viability tests). For example, if anti-inflammatory activity conflicts, measure cytokine levels (IL-6, TNF-α) in primary macrophages versus immortalized lines .
Q. What strategies optimize the compound’s solubility for in vivo studies?
- Salt Formation : Convert the carboxylic acid to a sodium salt (pH 7.4 buffer).
- Co-Solvents : Use DMSO/PEG 400 mixtures (≤10% v/v) to enhance aqueous solubility.
- Prodrug Design : Esterify the carboxylic acid (e.g., methyl ester) to improve bioavailability, then hydrolyze in vivo .
Data Analysis and Experimental Design
Q. How should researchers design stability studies for this compound under physiological conditions?
- pH Stability : Incubate the compound in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24–72 hours. Monitor degradation via HPLC.
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Light Sensitivity : Store samples under UV/visible light and compare degradation rates to dark controls .
Q. What advanced techniques characterize the compound’s solid-state properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
